molecular formula C18H29N3O3 B2496270 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034294-93-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2496270
CAS No.: 2034294-93-2
M. Wt: 335.448
InChI Key: SXNGKNWPVVEKGV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and a propanamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of oxazole and piperidine derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the oxazole and piperidine rings suggests possible applications in drug design, particularly for targeting neurological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The oxazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the propanamide group may facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
  • 3,5-dimethyl-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide stands out due to its combination of the oxazole and piperidine rings with a propanamide group

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13-17(14(2)24-20-13)3-4-18(22)19-11-15-5-8-21(9-6-15)16-7-10-23-12-16/h15-16H,3-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGKNWPVVEKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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